molecular formula C8H14ClN3O2 B1435466 Methyl 2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride CAS No. 1207887-43-1

Methyl 2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride

Cat. No.: B1435466
CAS No.: 1207887-43-1
M. Wt: 219.67 g/mol
InChI Key: WWGCKPBKDOYTAL-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 1-methyl-1H-imidazole and an appropriate amino acid derivative.

  • Reaction Steps: The process involves the formation of an intermediate compound through a series of reactions, including alkylation, amidation, and esterification.

  • Industrial Production Methods: On an industrial scale, the synthesis is carried out using optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions.

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to convert this compound into its reduced forms.

  • Substitution: Substitution reactions are common, where different functional groups can replace existing groups in the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids, aldehydes, and ketones.

  • Reduction Products: Amino alcohols and amines.

  • Substitution Products: Different substituted imidazole derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: The compound has potential therapeutic applications, including antimicrobial and anti-inflammatory properties. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Methyl 2-amino-3-(1H-imidazol-5-yl)propanoate: Similar structure but lacks the methyl group on the imidazole ring.

  • Methyl 2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoate: Similar structure but with a different position of the methyl group on the imidazole ring.

  • Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate: Similar structure but with a different position of the amino group.

Uniqueness: The presence of the methyl group at the 1-position of the imidazole ring in Methyl 2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride distinguishes it from its analogs, potentially affecting its biological activity and chemical properties.

Properties

IUPAC Name

methyl 2-amino-3-(3-methylimidazol-4-yl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.ClH/c1-11-5-10-4-6(11)3-7(9)8(12)13-2;/h4-5,7H,3,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGCKPBKDOYTAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207887-43-1
Record name Histidine, 3-methyl-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207887-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride
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Methyl 2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride
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Methyl 2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride
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Methyl 2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride
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Methyl 2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride

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